

what is the mechanism of action of TFLLR-NH2

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Compound of Interest		
Compound Name:	TFLLR-NH2	
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An In-depth Technical Guide on the Mechanism of Action of TFLLR-NH2

Introduction

TFLLR-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] PARs are a unique subfamily of G protein-coupled receptors (GPCRs) activated through proteolytic cleavage of their N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[4][5] TFLLR-NH2 mimics this tethered ligand, allowing for direct and specific activation of PAR1 without the need for enzymatic cleavage by proteases like thrombin.[6][7] This property makes it an invaluable tool for researchers, scientists, and drug development professionals to investigate PAR1-specific signaling pathways and physiological responses.[6]

Core Mechanism of Action: Direct PAR1 Activation

The primary mechanism of action of **TFLLR-NH2** is its function as a direct PAR1 agonist.[6] Unlike the endogenous activator thrombin, which must proteolytically cleave the receptor's extracellular domain to reveal the tethered ligand, **TFLLR-NH2** binds directly to the receptor, inducing a conformational change that triggers intracellular signaling cascades.[5][6] This direct, non-proteolytic activation provides a more controlled and specific method for studying PAR1 function, circumventing the broader enzymatic activities and potential off-target effects of thrombin.[6]

Upon binding, **TFLLR-NH2** initiates a cascade of intracellular events by activating heterotrimeric G-proteins. PAR1 is known to couple to multiple G-protein families, leading to

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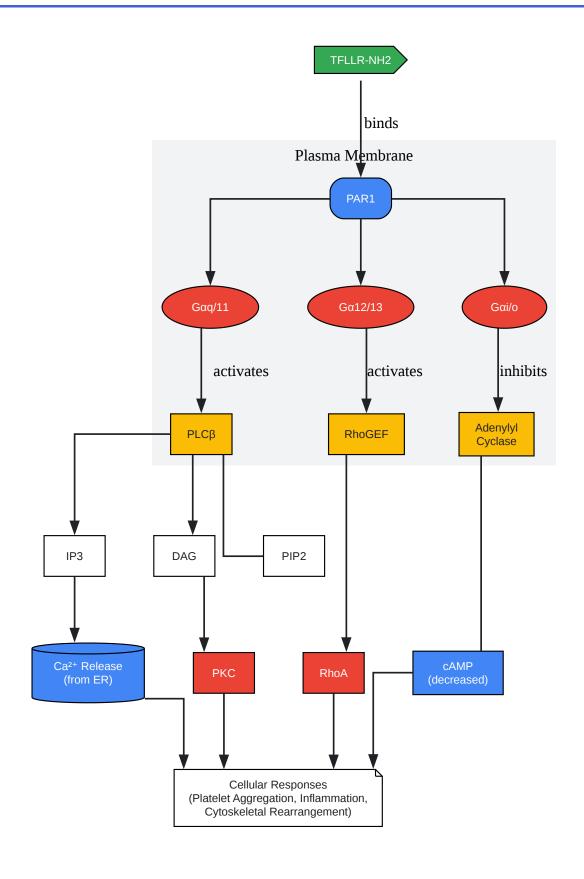


diverse cellular responses. The principal signaling pathways activated are:

- Gαq/11 Pathway: This is a hallmark of PAR1 activation. Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][8] DAG, in turn, activates protein kinase C (PKC).
 [5]
- Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for regulating cytoskeletal rearrangements, cell shape, and migration.[5]
- Gαi/o Pathway: PAR1 can also couple to Gαi/o, which inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5]

These primary G-protein pathways engage further downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in fundamental cellular processes such as proliferation, survival, and inflammation.[5]





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Caption: PAR1 signaling cascade initiated by TFLLR-NH2.



Quantitative Data Summary

The potency of **TFLLR-NH2** has been quantified in various functional assays. The half-maximal effective concentration (EC50) is a key metric for its activity.

Agonist	Assay Type	Cell/Tissue Type	EC50	Maximal Response	Citation
TFLLR-NH2	Calcium Mobilization	Cultured Dorsal Root Ganglion Neurons	1.9 μΜ	Peak [Ca ²⁺]i increase of 196.5 \pm 20.4 nM at 10 μ M	[1][2][3][9][10]
TFLLR-NH2	Vasodilation (Inhibition of U46619- induced contraction)	Human Umbilical Artery	-	61.50% (SEM = 1.43) mean net maximal inhibition at 10^{-6} M	[6]

Experimental Protocols & Methodologies

The characterization of **TFLLR-NH2** relies on robust in vitro functional assays that measure downstream cellular responses.

Calcium Mobilization Assay

This assay is a primary method for quantifying PAR1 activation via the G α q pathway by measuring the resulting increase in intracellular calcium concentration ([Ca²⁺]i).[8][9][11]

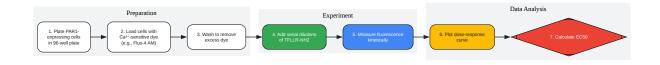
Detailed Methodology:

- Cell Culture & Plating: Cells endogenously expressing PAR1 (e.g., human endothelial cells like EA.hy926) or cells transfected with a PAR1 expression vector are cultured to confluency.
 [9][11] The cells are then seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.[9]
- Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 μM).[8][9][10] Cells are incubated in the dark at



37°C for 30-60 minutes to allow for dye uptake and de-esterification.[8]

- Wash: Following incubation, cells are gently washed with an appropriate assay buffer to remove excess extracellular dye.[8]
- Compound Preparation: Serial dilutions of **TFLLR-NH2** are prepared in the assay buffer.
- Fluorescence Measurement: The microplate is placed in a fluorescence plate reader or a kinetic imaging system.[11][12] A baseline fluorescence reading is established before the agonist is added.
- Agonist Addition & Data Acquisition: The prepared TFLLR-NH2 dilutions are added to the
 wells, and the fluorescence intensity is measured immediately and kinetically over several
 minutes to capture the transient calcium peak.[8]
- Data Analysis: The peak fluorescence response for each TFLLR-NH2 concentration is determined.[8] The data are then plotted as the change in fluorescence against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.[10]



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Caption: General workflow for a calcium mobilization assay.

Platelet Aggregation Assay

This assay measures the ability of **TFLLR-NH2** to induce platelet aggregation, a key physiological response to PAR1 activation in hemostasis.[9][10]

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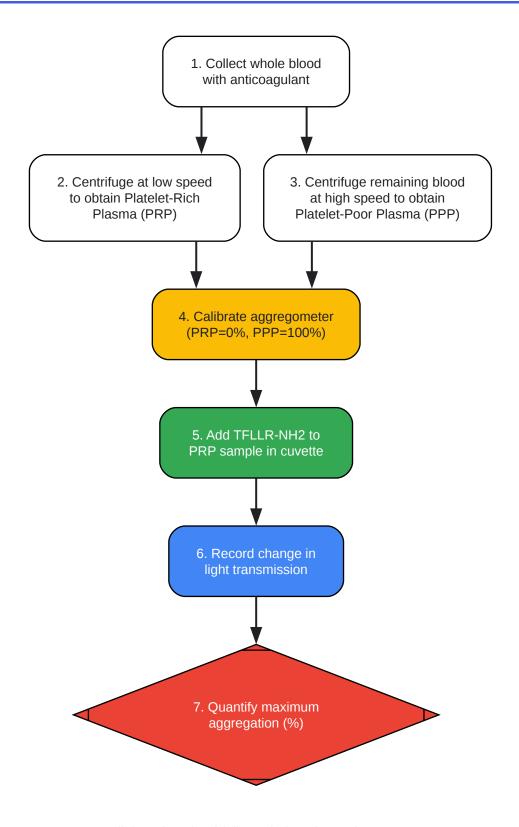




Detailed Methodology:

- Blood Collection: Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant like 3.2% sodium citrate.[9][10]
- Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP supernatant.[9][10]
- Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank (100% aggregation) for the aggregometer.[9]
- Assay Setup: A sample of PRP is placed in a cuvette with a small stir bar inside a light transmission aggregometer. The instrument is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.[9][10]
- Agonist Addition: Once a stable baseline is established, a known concentration of TFLLR-NH2 is added to the PRP sample, and stirring continues.[9][10]
- Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. This change in light transmission is recorded over time.[9]
- Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. By testing a range of TFLLR-NH2 concentrations, a doseresponse relationship can be established.[9]





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Caption: Workflow for a platelet aggregation assay.



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